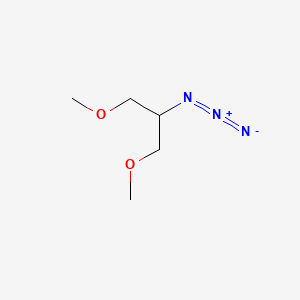

2-Azido-1,3-dimethoxypropane

Descripción general

Descripción

ADMP is a safe and stable crystalline compound used for diazo-transfer reactions to primary amines . It’s used in the preparation of organic azides from primary amines .

Synthesis Analysis

Organic azides are prepared from primary amines in high yields by a metal-free diazo-transfer reaction using ADMP . The choice of base is important in the diazo-transfer reaction .Molecular Structure Analysis

The molecular structure of ADMP was studied using X-ray single crystal structural analysis and geometry optimization using density functional theory .Chemical Reactions Analysis

ADMP is used in diazo-transfer reactions to primary amines . The choice of base is important in the diazo-transfer reaction .Mecanismo De Acción

Target of Action

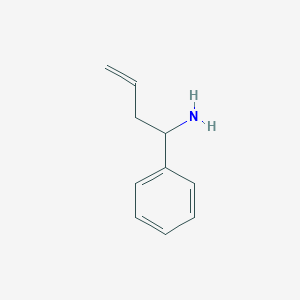

The primary target of 2-Azido-1,3-dimethoxypropane are primary amines . Primary amines are organic compounds that contain nitrogen as the key functional group. They play a crucial role in the formation of various organic compounds, including azides.

Mode of Action

2-Azido-1,3-dimethoxypropane interacts with its targets through a metal-free diazo-transfer reaction . This reaction involves the transfer of a diazo group (-N=N-) from the 2-Azido-1,3-dimethoxypropane to the primary amine, resulting in the formation of organic azides . The choice of base is important in this diazo-transfer reaction .

Biochemical Pathways

The diazo-transfer reaction catalyzed by 2-Azido-1,3-dimethoxypropane leads to the formation of organic azides . Organic azides are versatile intermediates in organic synthesis and have been used in a variety of transformations, including the classic Staudinger reduction, the formation of amines, amides, and ureas, the Huisgen [3+2] cycloaddition, and the formation of isocyanates .

Result of Action

The result of the action of 2-Azido-1,3-dimethoxypropane is the efficient production of organic azides from primary amines . Organic azides are useful in a variety of chemical reactions and have applications in the synthesis of pharmaceuticals, agrochemicals, and materials .

Action Environment

The efficacy and stability of 2-Azido-1,3-dimethoxypropane can be influenced by various environmental factors. For example, the choice of base is important in the diazo-transfer reaction . In general, 4- (N,N-dimethyl)aminopyridine (DMAP) was efficient, but a stronger base such as alkylamine or DBU was more appropriate for the reaction of nucleophilic primary amines .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-azido-1,3-dimethoxypropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O2/c1-9-3-5(4-10-2)7-8-6/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNICEVMXGFIDOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(COC)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301309581 | |

| Record name | 2-Azido-1,3-dimethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-1,3-dimethoxypropane | |

CAS RN |

453548-89-5 | |

| Record name | 2-Azido-1,3-dimethoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=453548-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azido-1,3-dimethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

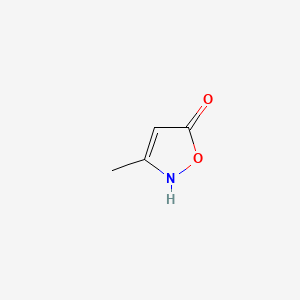

Synthesis routes and methods

Procedure details

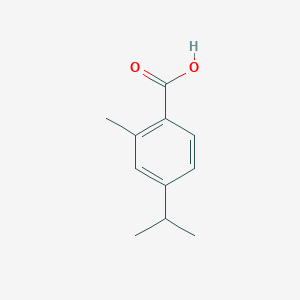

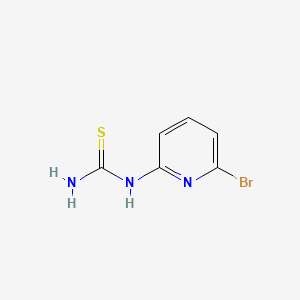

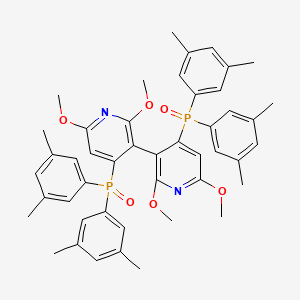

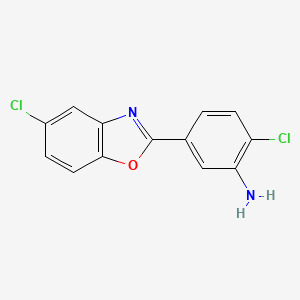

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

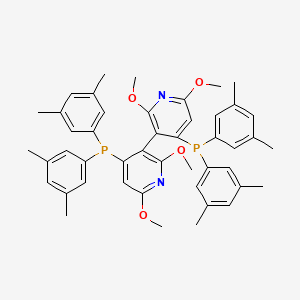

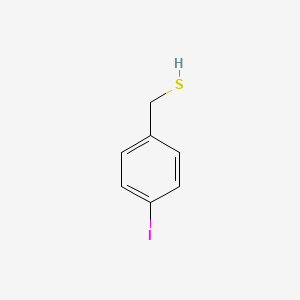

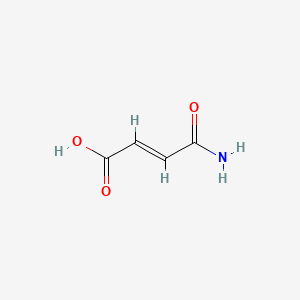

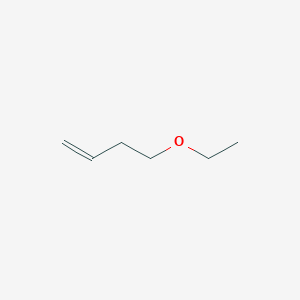

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-[4-(2-phenylethynyl)phenyl]benzenecarboxamide](/img/structure/B3425625.png)